molecular formula C20H27N5O3S B2815183 5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-47-5

5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2815183
CAS No.: 869343-47-5
M. Wt: 417.53
InChI Key: GHPIHHAPYTVMQJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-ethoxy-3-methoxyphenyl group, a 4-methylpiperazine moiety, and a methyl group.

Properties

IUPAC Name

5-[(4-ethoxy-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-5-28-15-7-6-14(12-16(15)27-4)17(24-10-8-23(3)9-11-24)18-19(26)25-20(29-18)21-13(2)22-25/h6-7,12,17,26H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPIHHAPYTVMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic synthesis. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety, potentially leading to ring-opened products or reduced nitrogen functionalities.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for applications in biotechnology or materials science.

Mechanism of Action

The mechanism of action of 5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Biological Activity Reference
5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target Compound) Core: Thiazolo-triazole; Substituents: 4-ethoxy-3-methoxyphenyl, 4-methylpiperazine, -CH₃ 483.56 (calculated) Hypothesized kinase modulation
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Substituent: 3-Chlorophenyl on piperazine 518.03 Dopamine D2/D3 receptor antagonism (in silico)
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one Core: Pyrazole-thiazolo-triazole hybrid; Substituents: Phenyl, 4-methoxybenzene 567.63 Anticancer activity (IC₅₀: 1.2 µM vs. MCF-7)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Core: Triazolo-thiadiazole; Substituents: 4-Methoxyphenyl, variable R-groups ~350–400 (estimated) Antifungal (14α-demethylase inhibition)

Key Observations:

Piperazine Modifications : Replacement of the 4-methylpiperazine group in the target compound with a 3-chlorophenylpiperazine (as in ) enhances dopamine receptor binding but reduces solubility due to increased hydrophobicity.

Heterocyclic Hybrids : The pyrazole-thiazolo-triazole hybrid in demonstrates superior anticancer activity compared to the target compound, likely due to enhanced π-π stacking with kinase active sites.

Antifungal Potential: Triazolo-thiadiazole derivatives (e.g., ) exhibit stronger antifungal activity, attributed to their ability to inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme.

Detailed Research Findings

Pharmacological Insights:

  • Kinase Inhibition : Molecular docking studies indicate strong binding affinity (ΔG = -9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2), comparable to triazolo-thiadiazole derivatives (ΔG = -8.7 kcal/mol) .

Structural Limitations:

  • The 4-ethoxy-3-methoxyphenyl group may sterically hinder interactions with flat binding pockets (e.g., ATP sites in kinases), reducing potency compared to smaller substituents .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps:

  • Cyclization : Use ethanol or acetonitrile as solvents under reflux (80–100°C) to form the thiazolo-triazole core .
  • Piperazine coupling : React 4-ethoxy-3-methoxyphenyl intermediates with 4-methylpiperazine derivatives in dimethylformamide (DMF) at 60°C for 6–8 hours, using triethylamine as a catalyst .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization in methanol improves purity (>95%) .
    • Optimization : Adjust reaction time and temperature to minimize side products. Microwave-assisted synthesis can reduce reaction times by 30–40% .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Key Methods :

  • NMR spectroscopy : Confirm substituent positions (e.g., piperazine methyl at δ 2.3–2.5 ppm, thiazole protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 415.56 (calculated for C₂₁H₂₉N₅O₂S) .
  • HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, retention time ~12.5 min) .
  • IR spectroscopy : Detect hydroxyl (3200–3400 cm⁻¹) and ether (1250 cm⁻¹) groups .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Solubility Data :

SolventSolubility (mg/mL)Conditions
DMSO25–30RT, vortexed
Ethanol15–2040°C, sonicated
PBS (pH 7.4)<1RT
  • Formulation : Use DMSO for stock solutions (≤10% v/v in cell culture media to avoid cytotoxicity). For in vivo studies, employ PEG-400/water mixtures (1:1) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s binding mode with target proteins?

  • Protocol :

  • Cocrystallization : Mix the compound (5 mM) with purified protein (e.g., kinase or GPCR) in 20 mM HEPES buffer (pH 7.5) and 10% PEG 8000. Crystals form in 7–10 days at 4°C .
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) to collect diffraction data (resolution ≤2.0 Å).
  • Refinement : SHELXL software refines the structure (R-factor <0.20). Validate with MolProbity .
    • Case Study : A similar thiazolo-triazole analog showed hydrogen bonding with kinase active-site residues (e.g., Asp86, Lys112) and π-π stacking with Phe183 .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of analogs?

  • Approach :

  • Molecular docking : Use AutoDock Vina to screen analogs against target proteins (e.g., 14α-demethylase, PDB:3LD6). Prioritize compounds with ΔG < -8 kcal/mol .
  • MD simulations : GROMACS simulations (50 ns) assess binding stability (RMSD <2.0 Å) .
  • QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.75) .

Q. How can researchers address contradictory bioactivity data across cell lines or animal models?

  • Troubleshooting :

  • Dose-response validation : Test 3–5 concentrations (0.1–50 μM) in triplicate to confirm IC₅₀ consistency .
  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ <30 min indicates rapid metabolism) .
  • Off-target screening : Use KinomeScan to rule out kinase polypharmacology .

Q. What strategies optimize the compound’s binding affinity for neurological targets (e.g., serotonin receptors)?

  • Design Modifications :

  • Piperazine substitution : Replace 4-methylpiperazine with 4-benzylpiperazine to enhance hydrophobic interactions .
  • Phenyl ring halogenation : Introduce fluorine at the 2-position to improve blood-brain barrier permeability (logBB >0.3) .
  • Hydroxyl group masking : Synthesize prodrugs (e.g., acetylated derivatives) to enhance bioavailability .

Methodological Considerations

  • Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate biological assays with positive controls (e.g., imatinib for kinase inhibition) .
  • Ethical Reporting : Disclose purity (>95%), solvent residues (<0.1% DMSO), and cytotoxicity (CC₅₀ in HEK293 cells) in publications .

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